An In-Depth Technical Guide to (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a tert-butoxycarbonyl (Boc) protecting group, a stereodefined center, and an ortho-tolyl moiety, make it a valuable building block for the synthesis of complex molecular architectures with tailored pharmacological profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering insights into its utility for drug development professionals.
Core Chemical Properties and Structural Elucidation
(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, identified by its CAS number 500770-86-5, is a white to off-white crystalline solid.[1] The presence of the ortho-tolyl group introduces specific steric and electronic properties that can influence the conformational preferences of molecules into which it is incorporated, a key consideration in rational drug design.
Physicochemical Data
A compilation of the key physicochemical properties of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is presented in Table 1. The data for the target compound is supported by information available for its isomers and closely related analogs.
| Property | Value | Source |
| CAS Number | 500770-86-5 | [2][3][4][5] |
| Molecular Formula | C₁₅H₂₁NO₄ | [2][3] |
| Molecular Weight | 279.33 g/mol | [2][3] |
| Appearance | Crystalline Solid | [1] |
| Purity | Typically >98% | [2] |
| Storage | Store in a dark place, under an inert atmosphere, at room temperature or refrigerated (2-8°C). |
Structural Features and Stability
The molecule's structure is characterized by three key components:
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The (R)-3-amino-3-(o-tolyl)propanoic acid backbone: This chiral β-amino acid scaffold provides a defined three-dimensional orientation, which is crucial for specific interactions with biological targets.
-
The ortho-tolyl group: The methyl group at the ortho position of the phenyl ring introduces steric hindrance that can influence the molecule's conformation and metabolic stability. This feature can be strategically employed to modulate binding affinity and pharmacokinetic properties of a final drug candidate.
-
The tert-Butoxycarbonyl (Boc) protecting group: This acid-labile protecting group is essential for synthetic applications, enabling regioselective reactions at the carboxylic acid moiety without interference from the amino group. The Boc group is stable under a wide range of non-acidic conditions but can be readily removed using acids such as trifluoroacetic acid (TFA).
Synthesis and Methodologies
The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid typically involves a multi-step process. The core of the synthesis is the enantioselective preparation of the β-amino acid, (R)-3-amino-3-(o-tolyl)propanoic acid, followed by the protection of the amino group.
Conceptual Synthesis Workflow
A general, conceptual workflow for the synthesis is outlined below. This process highlights the key transformations required to obtain the target molecule.
Detailed Experimental Protocol: Boc Protection of a β-Amino Acid
Materials:
-
(R)-3-amino-3-(aryl)propanoic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (3.0 eq)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve the (R)-3-amino-3-(aryl)propanoic acid in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium bicarbonate to the solution and stir until dissolved.
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate to the reaction mixture.
-
Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by crystallization or column chromatography.
Causality of Experimental Choices:
-
The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the amino acid and the Boc anhydride.
-
Sodium bicarbonate acts as a base to deprotonate the amino group, rendering it nucleophilic for the attack on the Boc anhydride. An excess is used to ensure the reaction goes to completion.
-
Acidification during the work-up protonates the carboxylate, making the product soluble in the organic phase for extraction.
Applications in Drug Discovery and Development
(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is a valuable chiral building block in the synthesis of peptidomimetics and other small molecule therapeutics. The incorporation of β-amino acids into peptide sequences can confer resistance to enzymatic degradation by proteases, thereby improving the pharmacokinetic profile of the resulting drug candidate.
Role in Peptidomimetic Design
The defined stereochemistry and the presence of the bulky o-tolyl group can be used to enforce specific secondary structures (e.g., helices, turns) in peptides. This conformational constraint is a key strategy in drug design to enhance binding affinity and selectivity for a biological target.
Potential Therapeutic Areas
While specific examples of drugs synthesized from this exact building block are not prevalent in publicly accessible literature, analogous β-amino acids are utilized in the development of:
-
Protease Inhibitors: The constrained backbone can mimic the transition state of peptide hydrolysis, leading to potent enzyme inhibition.
-
Anticancer Agents: Peptidomimetics are explored for their ability to disrupt protein-protein interactions crucial for cancer cell proliferation.
-
Antiviral Therapeutics: Modified peptides can interfere with viral entry or replication processes.
The choice of the o-tolyl group over other aromatic or aliphatic side chains is a deliberate design element. The steric bulk of the ortho-methyl group can shield the peptide backbone from metabolic enzymes and can also be used to probe specific hydrophobic pockets in a binding site to enhance potency and selectivity.
Conclusion
(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is a specialized yet highly valuable chiral building block for medicinal chemists. Its well-defined stereochemistry, coupled with the conformational constraints imposed by the o-tolyl group, provides a powerful tool for the design of novel therapeutics with improved pharmacological properties. While detailed experimental data for this specific compound remains somewhat sparse in the public domain, its utility can be inferred from the extensive research on analogous β-amino acids. As the demand for more sophisticated and effective drugs continues to grow, the strategic use of such precisely engineered building blocks will undoubtedly play an increasingly important role in the future of drug discovery.
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